N-Formyl Saxagliptin
Description
Properties
Molecular Formula |
C₁₉H₂₅N₃O₃ |
|---|---|
Molecular Weight |
343.42 |
Synonyms |
N-((S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)formamide |
Origin of Product |
United States |
Mechanisms and Chemical Pathways of N Formyl Saxagliptin Formation
Precursors and Origin of Formylating Species
The key precursors to the formation of N-Formyl Saxagliptin (B632) are small, reactive molecules known as formylating species. google.comgoogleapis.com These can be present as impurities in raw materials or can be generated over time through the degradation of other components within the drug product. google.commdpi.com
Formic acid is a primary culprit in the N-formylation of Saxagliptin. google.commdpi.com It and its derivatives, such as formic acid esters, formates, and formic acid anhydrides, are potent formylating agents that can react with the primary amine on the Saxagliptin molecule. google.comgoogleapis.comgoogleapis.com The presence of these species, even in trace amounts, can impact the long-term stability of the drug product. google.comgoogleapis.com The presence of both acetic acid and formic acid in a formulation can lead to the formation of the highly reactive acetic formic anhydride, further increasing the risk of formylation. google.comgoogleapis.com
Pharmaceutical excipients, while generally considered inert, can degrade under certain conditions to produce reactive impurities that contribute to the formation of N-Formyl Saxagliptin. google.commdpi.com
Polyethylene (B3416737) glycol (PEG), a common excipient in tablet coatings, is a significant source of formylating species. google.commdpi.com Upon exposure to high temperatures and humidity, PEG can undergo oxidative degradation. google.comgoogleapis.com This degradation is thought to occur via a free-radical mechanism, leading to the formation of several byproducts, with formic acid being a major one. google.comgoogleapis.comnih.gov Studies have shown that the presence of water, hydrogen peroxide, and trace metals can accelerate the formation of impurities from PEG. nih.gov The degradation of PEG can also produce formaldehyde (B43269), which can be further oxidized to formic acid. mdpi.comgoogle.com Research has identified various degradation products from PEG, as detailed in the table below.
| PEG Degradation Product | Potential Role in N-Formylation |
| Formic Acid | Directly formylates the primary amine of Saxagliptin. google.commdpi.com |
| Formaldehyde | Can be oxidized to formic acid, which then acts as a formylating agent. mdpi.comgoogle.com |
| Acetaldehyde | A degradation product, though its direct role in formylation is less defined than formic acid. nih.govgoogle.com |
| PEG-formyl esters | Can likely hydrolyze to form formic acid. nih.gov |
| Ethylene Glycol | A degradation product of PEG. google.com |
| Diethylene Glycol | A degradation product of PEG. google.com |
Other excipients can also contribute to the pool of reactive impurities. For instance, polyvinyl alcohol (PVA), often used in film coatings, can contain residual acetic acid as an impurity. google.com When combined with formic acid generated from PEG degradation, this can facilitate the formation of the highly reactive acetic formic anhydride, a potent formylating agent. google.comgoogleapis.com
Degradation of Excipients as a Source of Formylating Species
Polyethylene Glycol (PEG) Oxidation and Degradation Products
Chemical Reaction Mechanisms of N-Formylation of Saxagliptin
The core chemical transformation leading to this compound is the formylation of its primary amine group. google.comvulcanchem.com
Saxagliptin, being an aminocarboxylic acid derivative, is susceptible to N-formylation at its primary amine. google.commdpi.comgoogle.com This reaction involves the nucleophilic primary amine of Saxagliptin attacking the electrophilic carbonyl carbon of a formylating species like formic acid or its derivatives. google.comgoogle.com This process, which converts the amine group into a formyl group (-NH-CHO), is a known reaction for amino acids and their derivatives. google.comgoogleapis.com The reaction is influenced by factors such as temperature, humidity, the concentration of the formylating species, and the microenvironment within the solid-state formulation. google.com The formation of this compound is considered a degradation pathway for the active pharmaceutical ingredient. mdpi.comresearchgate.netnih.gov
Influence of Micro-environmental Conditions on Reaction Kinetics
The rate at which this compound forms is highly dependent on the specific conditions within its immediate environment. Factors such as temperature, humidity, and local pH play crucial roles in the kinetics of the formylation reaction.
Temperature and Humidity Effects on Formation Rate
Temperature and humidity are significant contributors to the N-formylation of saxagliptin. googleapis.comgoogle.com In the solid state, the presence of moisture and elevated temperatures can increase the molecular mobility and plasticity of the reacting chemical species, thereby facilitating the formation of this compound. googleapis.comgoogleapis.com The origin of the formylating species, such as formic acid, is often linked to the degradation of excipients like polyethylene glycol (PEG), a process that is itself accelerated by high temperature and humidity. googleapis.comgoogle.com
Studies have shown that the degradation of saxagliptin, including the formation of the N-formyl amide (a formyl derivative), generally increases with temperature. researchgate.net For instance, comparisons of degradation at 30°C, 40°C, and 50°C demonstrate a clear trend of increased degradation product concentrations at higher temperatures. researchgate.net The presence of formic acid, a key reactant in the formation of this compound, has been observed to increase in formulations containing PEG when exposed to high temperatures and humidity. googleapis.comgoogle.com This suggests a direct correlation between these environmental factors and the potential for this compound formation.
The interplay between temperature and humidity is critical. In solid dosage forms, these factors can lead to the generation of formylating species from excipients, which then react with the primary amine of saxagliptin. googleapis.comgoogle.com The control of these conditions is therefore essential in mitigating the formation of this impurity during manufacturing and storage. googleapis.com
Impact of Local pH Environment and Acidic Degradation Products
The local pH environment, particularly the presence of acidic degradation products, significantly influences the reaction pathways of saxagliptin degradation. researchgate.netmdpi.comsciprofiles.com The degradation of common pharmaceutical excipients, such as polyethylene glycol (PEG), can generate acidic byproducts, including formic acid. researchgate.netmdpi.comsciprofiles.com Formic acid is a well-known formylating agent responsible for the formation of N-formyl impurities in drugs containing primary and secondary amine groups, like saxagliptin. researchgate.netresearchgate.net
Research indicates that a lower micro-environmental pH, resulting from the formation of formic acid, can alter the degradation profile of saxagliptin. researchgate.netmdpi.comsciprofiles.com Specifically, a decrease in pH has been associated with a lower formation rate of another major degradation product, epi-cyclic amidine. researchgate.netmdpi.comsciprofiles.comnih.gov This suggests a complex interplay where the presence of one degradation product (formic acid) can influence the formation rate of others.
The formation of this compound is a consequence of the primary amine of saxagliptin reacting with formylating species. google.com The presence of both acetic acid and formic acid in a formulation may even lead to the formation of the highly reactive acetic formic anhydride, further promoting formylation. google.comgoogleapis.com Therefore, the control of the local pH and the prevention of acidic degradation product formation are key strategies in minimizing the generation of this compound.
Theoretical and Computational Approaches to Elucidating Formation Pathways
To gain a deeper understanding of the mechanisms behind this compound formation, theoretical and computational methods have been employed. These approaches provide insights into the energetics and molecular interactions that govern the formylation process.
Ab Initio Calculations of Reaction Activation Energies
Ab initio calculations, a type of quantum chemistry computation, have been instrumental in supporting the proposed mechanisms of saxagliptin degradation. researchgate.netmdpi.comsciprofiles.comsciencegate.app These calculations determine the activation energies of individual reaction steps from first principles, without relying on experimental data. mdpi.comsciprofiles.com By calculating the energy barriers for different potential degradation pathways, researchers can identify the most likely routes for the formation of impurities like this compound. mdpi.comsciprofiles.comnih.govsciencegate.app
These computational studies have been used to develop kinetic models that can predict the concentrations of individual degradation products over time, taking into account various formulation and environmental factors. researchgate.netmdpi.comnih.govsciencegate.app The reaction equations derived from these models are based on mechanisms that are validated by the ab initio calculations of activation energies. researchgate.netmdpi.comsciprofiles.comsciencegate.app This integration of theoretical calculations with experimental data provides a robust framework for understanding the complex degradation chemistry of saxagliptin. sciencegate.app
Molecular Modeling of Formylation Processes
Molecular modeling techniques are utilized to visualize and analyze the interactions between saxagliptin and formylating agents at the atomic level. These models help in understanding how factors like the molecular structure of reactants and the surrounding micro-environment influence the formylation process.
While specific molecular modeling studies focused solely on the formylation of saxagliptin are not extensively detailed in the provided context, the kinetic models developed for saxagliptin degradation inherently incorporate principles of molecular interactions. researchgate.netmdpi.comnih.govsciencegate.app These models consider the concentrations of reactants and the influence of the formulation matrix, which are fundamental aspects of molecular modeling. researchgate.netmdpi.com The successful prediction of degradation product concentrations by these models suggests an accurate representation of the underlying molecular processes. mdpi.com
Analytical Methodologies for Characterization and Quantification of N Formyl Saxagliptin
Chromatographic Separation Techniques
Chromatographic methods are fundamental to separating N-Formyl Saxagliptin (B632) from Saxagliptin and other related substances. alentris.org High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used techniques for this purpose.
HPLC is a cornerstone for the purity determination and impurity profiling of Saxagliptin. vulcanchem.comvulcanchem.com Various reversed-phase (RP-HPLC) methods have been developed and validated for the simultaneous estimation of Saxagliptin and its impurities, including N-Formyl Saxagliptin. rsc.orgsynzeal.comresearchgate.net
Key aspects of these HPLC methods include:
Columns: C18 columns are frequently employed for their ability to separate compounds with varying polarities. rsc.orgscielo.br For instance, a Discovery C18 column (250 mm, 4.6 mm, 5 µm) has been utilized effectively. scielo.br Another method used an Xterra C-18 analytical column (150 mm × 4.6 mm i.d., particle size 3.5 μ). rsc.org
Mobile Phases: The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile (B52724) and 0.1% orthophosphoric acid in a 50:50 ratio has been reported. scielo.br Another method utilized a buffer of 20 mM sodium dihydrogen phosphate (B84403) (pH 5.5) and acetonitrile (53:47 v/v). rsc.org
Detection: UV detectors are typically set at a wavelength where both Saxagliptin and its impurities exhibit significant absorbance, such as 210 nm, 215 nm, or 230 nm. rsc.orgscielo.brijbpas.com
A stability-indicating RP-HPLC method was developed to separate Saxagliptin from its degradation products, which included those formed under stress conditions like acid and base hydrolysis, oxidation, and thermal degradation. rsc.org This demonstrates the robustness of HPLC in quantifying impurities that may form during manufacturing and storage.
The following table summarizes typical parameters for HPLC methods used in the analysis of Saxagliptin and its impurities.
Table 1: Exemplary HPLC Method Parameters for Saxagliptin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Discovery C18 (250 mm, 4.6 mm, 5 µm) scielo.br | Xterra C-18 (150 mm × 4.6 mm, 3.5 µm) rsc.org |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (50:50) scielo.br | Buffer (20 mM NaH2PO4, pH 5.5): Acetonitrile (53:47 v/v) rsc.org |
| Flow Rate | Not Specified | 1.2 mL/min rsc.org |
| Detection Wavelength | 210 nm scielo.br | 230 nm rsc.org |
UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These characteristics make it particularly suitable for the complex analysis of pharmaceutical impurities. nih.govdergipark.org.tr
A UHPLC method for the determination of Saxagliptin and its N-formyl and N-methyl impurities utilized an Acquity UPLC BEH C18 reversed-phase column (100 × 2.1 mm; 1.7 µm). nih.gov The mobile phase consisted of 10 mM ammonium (B1175870) bicarbonate buffer (pH 10.77) and methanol, run on a gradient program. nih.gov
Another validated UHPLC method for Saxagliptin analysis in fixed-dose combinations employed a C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer and acetonitrile (85:15 v/v) at a flow rate of 0.4 mL/min. biointerfaceresearch.com This method demonstrated good separation with retention times of 2.687 min for Saxagliptin. biointerfaceresearch.com
Table 2: UHPLC Method Parameters for Saxagliptin Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) nih.gov | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) dergipark.org.tr |
| Mobile Phase | A: 10 mM Ammonium Bicarbonate (pH 10.77) B: Methanol (Gradient) nih.gov | Acetonitrile: 0.1% Formic Acid (60:40, v/v) dergipark.org.tr |
| Flow Rate | Not Specified | 0.120 mL/min dergipark.org.tr |
| Column Temperature | 30°C nih.gov | Not Specified |
| Autosampler Temperature | 10°C nih.gov | Not Specified |
While HPLC and UHPLC are used to detect the this compound adduct, Gas Chromatography (GC) is employed to detect the formylating species themselves, such as formic acid or formaldehyde (B43269), which can be present as impurities in excipients used in drug formulations. google.comnih.gov The presence of these species can lead to the formation of this compound. google.com
Detecting these highly volatile and reactive species often requires a derivatization step. google.comnih.gov One method involves derivatizing formic acid and formaldehyde with ethanol (B145695) to form ethyl formate (B1220265) and diethoxymethane, respectively. These derivatives are then analyzed by GC-MS. nih.gov Headspace GC is another common technique for analyzing volatile impurities in pharmaceuticals. nih.govpharmamanual.com
Ultra-High Performance Liquid Chromatography (UHPLC)
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of impurities. nih.govdergipark.org.tr
The coupling of UHPLC with mass spectrometry (UHPLC-MS) provides a powerful platform for impurity profiling. nih.govdergipark.org.tr It combines the superior separation capabilities of UHPLC with the high sensitivity and specificity of MS detection.
A UHPLC-MS method was developed to quantify Saxagliptin and its N-formyl and N-methyl impurities. nih.gov This method used electrospray ionization in positive mode ((+)ESI-MS) and selected ion monitoring (SIM) for quantification at specific m/z values. nih.gov
Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and is used for the quantification of low-level impurities. dergipark.org.trnih.gov In a UPLC-MS/MS method for Saxagliptin, the transition from the precursor ion to the product ion for Saxagliptin was monitored at m/z 316.40 to m/z 179.86. dergipark.org.tr This high selectivity allows for accurate quantification even in complex matrices. For the simultaneous determination of Metformin, Linagliptin, and Saxagliptin, an LC-MS method monitored the ion signal for Saxagliptin at m/z 316.30/180.20 in positive ion mode. innovareacademics.in
Table 3: Mass Spectrometry Parameters for Saxagliptin Analysis
| Parameter | UHPLC-MS | UPLC-MS/MS | LC-MS |
| Ionization Mode | (+) ESI nih.gov | Positive Ion Mode dergipark.org.tr | Positive Ion Mode innovareacademics.in |
| Detection Mode | Selected Ion Monitoring (SIM) nih.gov | Multiple Reaction Monitoring (MRM) dergipark.org.tr | Not Specified |
| m/z Transition (Saxagliptin) | m/z for quantification specified per compound nih.gov | 316.40 -> 179.86 dergipark.org.tr | 316.30 -> 180.20 innovareacademics.in |
The definitive identification of an unknown impurity requires its structural elucidation. Mass spectrometry plays a key role in determining the molecular weight and fragmentation pattern of the impurity, providing crucial information about its structure. ajpaonline.com For this compound, the molecular weight is 343.42 g/mol , corresponding to the molecular formula C19H25N3O3. vulcanchem.compharmaffiliates.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the elemental composition. researchgate.net Further structural details are obtained through MS/MS experiments, where the fragmentation pattern of the parent ion is analyzed. While specific fragmentation data for this compound is not detailed in the provided results, this technique is standard practice for structural confirmation. nih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for the complete structural confirmation of isolated impurities. vulcanchem.comresearchgate.net
UHPLC-MS and LC-MS/MS Applications in Impurity Profiling
Development and Validation of Stability-Indicating Methods
The development and validation of stability-indicating analytical methods are fundamental in pharmaceutical analysis. alentris.orgindexcopernicus.com These methods are designed to quantify a drug substance while also resolving it from any potential degradation products, process impurities, and excipients. The formation of this compound can occur during the synthesis or storage of Saxagliptin, making such methods essential. google.com
To establish the stability-indicating nature of a method, forced degradation studies are conducted. ijper.orgresearchgate.net These studies involve subjecting the drug substance to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. ijper.orgscirp.org For instance, one study involved exposing a Saxagliptin sample to 30% hydrogen peroxide at 60°C for two hours to induce oxidative degradation and exposing it to sunlight and UV light for seven days for photolytic stress. ijper.org The subsequent analytical method must then demonstrate the ability to separate the intact drug from these newly formed impurities, including this compound. nih.gov High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. vulcanchem.combepls.com
Quantitative Analysis and Linearity Studies
Quantitative analysis involves determining the exact amount of a substance present. For an analytical method to be considered reliable for quantification, it must demonstrate linearity, accuracy, and precision over a specified concentration range. scirp.orgnih.gov Linearity studies verify that the method's response is directly proportional to the concentration of the analyte. ijpsjournal.com
Numerous validated HPLC methods for Saxagliptin have demonstrated excellent linearity, which is a prerequisite for accurately quantifying related impurities like this compound. scirp.orgnih.govscielo.br The correlation coefficient (r² or r), which should ideally be close to 1, is a key indicator of linearity. scirp.orgresearchgate.net
Below are tables summarizing the linearity and detection limits from various validated analytical methods used for Saxagliptin, which are capable of quantifying impurities such as this compound.
| Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Source |
|---|---|---|
| 0.625 - 3.75 | >0.999 (r²) | nih.gov |
| 15.0 - 100.0 | >0.999 (r) | scielo.br |
| 0.2 - 1.2 | 0.999 (r²) | scirp.org |
| 50 - 90 | 0.987 (r²) | researchgate.net |
| 1 - 6 | Not specified | indexcopernicus.com |
| 10 - 50 | 0.999 (r²) | bepls.com |
The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
| LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|
| 0.06 | 0.19 | researchgate.net |
| 0.029 | 0.096 | scirp.org |
| 7.14 | 21.63 | researchgate.net |
Role of Isotopic Labeling in Analytical Research
Isotopic labeling is a powerful technique used extensively in analytical chemistry and various research fields to trace the fate of compounds and improve quantitative accuracy. symeres.commdpi.com It involves replacing one or more atoms of a molecule with their heavy isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C). symeres.com Since isotopes are chemically identical to their naturally abundant counterparts, the labeled compound behaves in the same way during chemical reactions and chromatographic separation. mdpi.com However, its increased mass allows it to be distinguished by a mass spectrometer. symeres.com This property makes isotopically labeled compounds ideal for use as internal standards in quantitative analysis, as they can correct for sample loss during preparation or fluctuations in instrument response. vulcanchem.com
This compound-¹³C₃ as a Reference Standard
This compound-¹³C₃ is an isotopically labeled version of this compound. vulcanchem.comsynzeal.comlgcstandards.comclearsynth.com Its chemical name is N-((S)-2-((1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-2-oxoethyl)formamide-¹³C₃. synzeal.com This compound is synthesized with three Carbon-13 atoms, which increases its molecular weight compared to the unlabeled form. vulcanchem.com It is used as a high-purity reference standard in pharmaceutical quality control laboratories. vulcanchem.com
Application in Method Development and Validation
This compound-¹³C₃ serves a critical role in the development and validation of analytical methods, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS). vulcanchem.comsynzeal.com When used as an internal standard, a known amount of this compound-¹³C₃ is added to every sample, including calibration standards and unknown samples. vulcanchem.com During analysis, the ratio of the signal from the unlabeled this compound to the signal from the labeled this compound-¹³C₃ is measured. This ratio is used for quantification, which significantly enhances analytical precision and accuracy by compensating for variations that can occur during the analytical process. vulcanchem.com This makes it an invaluable tool for quality control applications during the commercial production of Saxagliptin and for use in Abbreviated New Drug Application (ANDA) filings. synzeal.com
Strategies for Mitigation and Control of N Formyl Saxagliptin Formation
Excipient Selection and Quality Control to Minimize Formylating Species
The primary strategy to control the formation of N-Formyl Saxagliptin (B632) is to minimize the presence of formylating species in the formulation by carefully selecting and controlling the quality of excipients. google.com
Screening of Raw Materials for Pre-existing Formyl Contaminants
A crucial first step in mitigating N-formylation is the rigorous screening of all incoming raw materials for the presence of pre-existing formylating species. russellfinex.comtdipacksys.com Formic acid and formaldehyde (B43269) are known trace impurities in many common pharmaceutical excipients. researchgate.net For instance, polyvinyl alcohol (PVA), often used in tablet coatings, can contain residual formic acid from its manufacturing process. google.com
A gas chromatography/mass spectrometry (GC/MS) method has been developed for the rapid screening of trace amounts of residual formic acid, its esters, and formaldehyde in pharmaceutical excipients. researchgate.net This allows for the selection of excipient lots with the lowest levels of these contaminants, thereby reducing the initial load of species that can react with Saxagliptin.
Table 1: Common Excipients and Potential Formylating Contaminants
| Excipient | Potential Formylating Contaminant(s) | Source of Contamination |
| Polyethylene (B3416737) Glycol (PEG) | Formic Acid, Formaldehyde | Oxidative degradation google.comresearchgate.net |
| Polyvinyl Alcohol (PVA) | Formic Acid, Acetic Formic Anhydride | Manufacturing process impurities google.com |
| Lactose | Reducing sugars, which can degrade to formyl species | Inherent nature of the excipient nih.gov |
| Microcrystalline Cellulose (MCC) | Trace levels of reducing sugars and aldehydes | Impurities from raw material source and processing nih.gov |
Impact of Excipient Degradation on N-Formylation
Even if raw materials are initially low in formylating species, these can be generated over time through the degradation of certain excipients, particularly during manufacturing and storage. google.comgoogleapis.com Polyethylene glycol (PEG), a common component in tablet film coatings like Opadry II, is particularly susceptible to oxidative degradation, which can produce formic acid and formaldehyde. google.comresearchgate.netmdpi.com This degradation is influenced by factors such as temperature, humidity, and the presence of oxygen. google.comgoogle.com
The degradation of PEG and subsequent N-formylation can occur at various stages: during the shelf-life storage of the coating material, during the manufacturing process (especially during suspension hold times), and during the shelf-life of the final coated tablet. google.com Studies have shown that the formation of N-Formyl Saxagliptin increases with higher temperatures and humidity levels, which accelerate the degradation of PEG. mdpi.com The physical state of PEG is also a critical factor; when phase-incompatible with other coating components, its degradation is more pronounced. researchgate.net
Chemical Scavenging Approaches for Formylating Species
An effective strategy to counteract the presence of formylating species is the use of chemical scavengers within the formulation. These scavengers react with and neutralize formic acid and formaldehyde, making them unavailable to react with Saxagliptin. google.com
Utilization of Amine Compounds as Scavengers
Amine-containing compounds can act as scavengers for formylating species. google.com These compounds compete with Saxagliptin for reaction with formic acid and its derivatives. google.com Primary amines have been shown to be particularly effective in preventing the formation of this compound. google.com
In experimental studies, the addition of various amine compounds to Saxagliptin hydrochloride/Opadry II films demonstrated a significant reduction in NFA formation. google.com
Table 2: Effect of Amine Scavengers on N-Formyl Adduct (NFA) Formation
| Amine Compound | % NFA (as a % of saxagliptin peak) |
| None (control) | 2.73 |
| Ethanolamine | 0 |
| Diethanolamine | 0.62 |
| Triethanolamine | 1.83 |
| Data sourced from patent literature demonstrating the efficacy of amine scavengers. google.com |
Other amine compounds like methylamine, ethylamine, and propylamine (B44156) have also been investigated as formaldehyde scavengers in other applications and have shown significant reductions in free formaldehyde levels. ulisboa.ptresearchgate.net While not directly tested with Saxagliptin in the provided sources, their efficacy as formaldehyde scavengers suggests potential applicability. ulisboa.ptresearchgate.netresearchgate.net
Application of Water-Soluble Antioxidants
Since the formation of formylating species from excipients like PEG is an oxidative process, antioxidants can play a crucial role in mitigation. google.comgoogle.com Water-soluble antioxidants have been found to be particularly effective in preventing or reducing the formation of formic acid. google.com They can act in two ways: by directly reacting with and neutralizing formic acid or its derivatives, or by inhibiting the oxidative degradation of excipients like PEG that leads to their formation. google.comgoogle.com
Examples of water-soluble antioxidants include ascorbic acid and propyl gallate. google.com Their use in solid, semisolid, or liquid formulations can prevent or reduce the N-formylation of amine-containing active pharmaceutical ingredients like Saxagliptin. google.comgoogle.com In contrast, antioxidants with poor water solubility, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), are less effective at preventing formic acid generation during manufacturing but can contribute to long-term stability in the solid state. google.com
Formulation Design and Process Optimization to Suppress N-Formylation
Strategic formulation design and process optimization are key to creating an environment that is less conducive to the N-formylation reaction. google.comgoogle.com
Factors that contribute to the N-formylation of active pharmaceutical ingredients in the solid state include temperature, humidity, the amount of formylating species present, and microenvironment effects. google.comgoogle.com In the liquid state, the reaction is directly proportional to the concentrations of the reacting species. google.comgoogleapis.com
For Saxagliptin tablets developed using an active coating process, several formulation strategies can be employed. google.comgoogleapis.com This process typically involves an inert tablet core with three layers of a pH-adjusted Opadry II-based coating suspension. googleapis.com The inclusion of a water-soluble antioxidant or an amine scavenger, such as glycine (B1666218), in one or more of these coating layers can effectively reduce this compound formation. google.comgoogle.com
Table 3: Formulation and Process Control Strategies
| Strategy | Mechanism | Key Considerations |
| pH Control | The N-formylation of Saxagliptin is pH-dependent. mdpi.com | Lowering the micro-environmental pH can suppress the formation of other degradation products, but the formylation reaction itself is promoted by H+. mdpi.com Thus, pH must be carefully optimized. |
| Moisture Control | Moisture increases the plasticity and molecular mobility of reactants in the solid state, facilitating the reaction. google.comgoogleapis.com | Utilizing desiccants in packaging can help mitigate degradation. nih.gov |
| Excipient Ratio Optimization | The ratio of excipients to the active pharmaceutical ingredient can influence degradation pathways. mdpi.com | For example, varying the PEG to Saxagliptin ratio has been shown to affect the formation of different degradation products. mdpi.com |
| Process Temperature Control | Higher temperatures accelerate the degradation of excipients and the formylation reaction. google.comgoogle.com | Minimizing heat exposure during manufacturing processes like coating and drying is crucial. |
| Suspension Hold Time | Longer hold times for coating suspensions can lead to increased degradation of excipients like PEG in the solution state. google.com | Minimizing the time the drug is in suspension before coating can reduce impurity formation. |
By implementing a combination of these strategies—from careful raw material selection and quality control to the intelligent use of scavengers and antioxidants, and finally, to the thoughtful design of the formulation and manufacturing process—the formation of this compound can be effectively mitigated and controlled.
Control of Processing Parameters during Manufacturing
The manufacturing process itself can introduce or accelerate the formation of this compound. googleapis.com The primary source of formylating species is often the degradation of excipients, particularly polyethylene glycol (PEG), which can generate formic acid. googleapis.commdpi.com This degradation can occur during the preparation of coating suspensions and throughout the product's shelf life. googleapis.com
Key processing parameters that require stringent control include:
Temperature and Humidity: Elevated temperatures and humidity levels during manufacturing and storage can accelerate the degradation of excipients like PEG, leading to an increased generation of formic acid and subsequently, this compound. mdpi.comresearchgate.net Stability studies conducted under accelerated conditions (e.g., 40°C/75% RH) have shown an increase in this impurity. geneesmiddeleninformatiebank.nl
Suspension Hold Time: The duration for which the coating suspension is held before application can be critical. googleapis.com Prolonged hold times, especially under non-optimal temperature conditions, can lead to the accumulation of formylating species in the suspension, which are then transferred to the drug product during the coating process. googleapis.comgoogle.com
pH of Coating Suspension: The micro-environmental pH plays a crucial role. mdpi.comresearchgate.net While a lower pH (around 2.5, adjusted with hydrochloric acid) can mitigate the formation of other saxagliptin degradants, the formylation reaction is promoted by acidic conditions (H+). mdpi.com Therefore, precise pH control is necessary to balance the degradation pathways.
Active Film Coating Technology: To address incompatibility issues between saxagliptin and certain excipients, an active film coating process is often employed. mdpi.comijprajournal.com This involves layering the drug substance onto inert tablet cores, which helps to physically separate the drug from potentially reactive excipients in the core. mdpi.comresearchgate.net
A Quality by Design (QbD) approach is instrumental in identifying critical process parameters and establishing a design space that ensures consistent product quality. fda.govfda.gov This involves statistically designed experiments to understand the impact of various parameters on impurity formation. fda.gov
Design of Stable Film-Coating Compositions
The composition of the film coating is a critical factor in controlling the formation of this compound. The choice of polymers, plasticizers, and other excipients directly impacts the stability of the drug.
Excipient Selection: The primary source of formylating agents is often the degradation of certain excipients. Polyethylene glycol (PEG), a common plasticizer, has been identified as a key contributor to the formation of formic acid through oxidative degradation. googleapis.commdpi.com The interaction between PEG and other components, such as iron oxides, can further accelerate this degradation. nih.gov Therefore, careful selection and control of excipient grades and purity are essential.
Use of Antioxidants and Scavengers: To counteract the formation of formylating species, the inclusion of water-soluble antioxidants in the formulation has been proposed. googleapis.com Another effective strategy is the use of amine compounds, such as glycine, as scavengers. google.comgoogleapis.com These compounds can competitively react with formyl species, reducing their availability to react with saxagliptin. google.com Studies have shown that glycine is particularly effective at preventing the formation of this compound in film coatings. google.comgoogleapis.com
Below is a data table from a study demonstrating the effectiveness of various amino acids in reducing the formation of this compound (NFA) in Opadry® films.
| Amine Compound | % NFA (as a % of saxagliptin peak) |
|---|---|
| None (control) | 2.63 |
| Glycine | 0 |
| Histidine | 1.68 |
| Lysine | 2.84 |
| Arginine | 0 |
This table is based on data from patent documents, showing that glycine and arginine completely prevented the formation of the N-formyl adduct under the study conditions. google.comgoogleapis.com
Polymer Composition: The choice of film-forming polymer is also significant. Formulations often utilize polyvinyl alcohol (PVA)-based systems like Opadry® II. googleapis.comgoogle.com However, research indicates that minor changes in the film-forming polymer composition can lead to different impurity profiles. mdpi.com Some approaches have explored compositions free of polyvinyl alcohol in the inner coat to enhance stability. google.com The interaction between the polymer, plasticizer (like PEG), and the drug substance is complex, and the ratio of these components can influence the degradation pathways. mdpi.com For instance, a higher PEG to saxagliptin ratio was found to increase the formation of this compound. mdpi.com
Packaging Considerations for Long-Term Storage Stability
The final packaging of the drug product is the last line of defense against environmental factors that can promote the formation of this compound during long-term storage.
Moisture Protection: Since humidity can accelerate degradative processes, appropriate packaging is crucial. mdpi.com High-density polyethylene (HDPE) bottles containing desiccants (such as silica (B1680970) gel) are commonly used to control the moisture content within the package. fda.govfda.gov
Oxygen Protection: The oxidative degradation of excipients like PEG is a key source of formylating species. googleapis.comnih.gov Therefore, protecting the drug product from oxygen is a critical mitigation strategy. nih.govresearchgate.net This can be achieved through packaging in aluminum/aluminum (alu/alu) blisters, which provide a superior barrier to both moisture and oxygen compared to bottles. geneesmiddeleninformatiebank.nlfda.gov Studies have shown that protecting the drug product from oxygen can significantly reduce the levels of certain impurities. nih.govresearchgate.net
Temperature Control: The product labeling specifies storage at controlled room temperature (25°C or 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). fda.govfda.gov Adherence to these storage conditions is essential to minimize degradation over the product's shelf life. Stability data has been used to grant shelf lives of up to 36 months for certain packaging configurations under these conditions. fda.gov
The choice of packaging has a direct impact on the approved shelf life of the product. For example, different shelf lives have been granted for saxagliptin tablets packaged in bottles versus blisters, reflecting the different levels of protection they offer. fda.gov
Future Directions and Research Gaps in N Formyl Saxagliptin Studies
Advanced Mechanistic Investigations
A significant body of research has identified that N-Formyl Saxagliptin (B632) forms when the primary amine of the Saxagliptin molecule reacts with a formylating agent. google.com These agents can include formic acid, its esters, or formaldehyde (B43269). google.comgoogleapis.com A primary source of these reactive impurities is the oxidative degradation of common pharmaceutical excipients, particularly polyethylene (B3416737) glycols (PEGs), which are often used as plasticizers in tablet film coatings. googleapis.commdpi.com This degradation can be influenced by several factors, including temperature, humidity, and the micro-environmental pH within the dosage form. google.commdpi.comresearchgate.net
Studies have shown that the degradation of PEGs can generate formic acid, which in turn lowers the pH of the micro-environment. mdpi.comresearchgate.net While a lower pH can be beneficial in reducing the formation of other Saxagliptin degradants like epi-cyclic amidine, it can concurrently promote the N-formylation reaction. mdpi.comresearchgate.net This complex interplay highlights a critical research gap: the need for a more comprehensive mechanistic understanding of these competing degradation pathways.
Future research should focus on advanced kinetic modeling and ab initio calculations to build predictive models. mdpi.comresearchgate.net Such models would be invaluable for understanding how formulation variables, such as the specific grade of PEG and the presence of trace metal ions, influence the rate and extent of N-Formyl Saxagliptin formation. mdpi.comnih.gov A deeper understanding of the solid-state reactivity and the precise molecular interactions between the API and excipient degradation products is essential for designing more stable formulations from the outset.
Table 1: Factors Influencing this compound Formation
| Factor | Description | Research Findings | Citation |
| Formylating Species | Reactive molecules containing a formyl group. | Formic acid, formic acid esters, formates, and formaldehyde can react with Saxagliptin's primary amine. | google.comgoogleapis.com |
| Excipient Degradation | Breakdown of inactive ingredients in the formulation. | Oxidative degradation of polyethylene glycol (PEG) is a key source of formic acid. | googleapis.commdpi.com |
| Temperature & Humidity | Environmental storage and processing conditions. | Elevated temperature and humidity can accelerate the degradation of excipients and the rate of N-formylation. | google.com |
| Micro-environmental pH | The local pH within the solid dosage form. | A lower pH, resulting from formic acid generation, can promote the formylation reaction. | mdpi.comresearchgate.net |
Development of Novel Mitigation Technologies
Current strategies to minimize the formation of this compound primarily focus on controlling the degradation of excipients. One patented approach involves the use of water-soluble antioxidants in the formulation. googleapis.com These antioxidants can inhibit the oxidative degradation of PEG, thereby reducing the generation of formic acid and other formylating species. googleapis.com Another approach involves careful control of the formulation's micro-environment, such as adjusting the pH to find a balance that minimizes multiple degradation pathways. mdpi.com
However, there remain significant opportunities for the development of more advanced mitigation technologies. A key research gap is the limited availability of alternative, inherently more stable excipients that can replace PEGs in film-coating applications without compromising functionality.
Future research should be directed towards several key areas:
Novel Excipient Development: Synthesizing and evaluating new polymers and plasticizers that are resistant to oxidative degradation.
Advanced Antioxidant Systems: Investigating more potent or synergistic antioxidant combinations that can provide enhanced protection at lower concentrations, ensuring compatibility and long-term stability.
Innovative Formulation Design: Exploring advanced drug delivery technologies, such as encapsulating the API in protective matrices or developing solid lipid nanoparticles, to physically separate Saxagliptin from potentially reactive excipients. mdpi.com Research into Eudragit-coated nanoparticles, for example, has aimed to enhance bioavailability and could be adapted to improve stability. mdpi.com
Process Analytical Technology (PAT): Implementing real-time monitoring during the manufacturing process to detect and control the conditions that lead to the formation of reactive impurities.
Table 2: Current and Future Mitigation Strategies
| Strategy | Approach | Status / Future Direction | Citation |
| Antioxidant Addition | Incorporating water-soluble antioxidants (e.g., BHT) to scavenge free radicals. | Current approach; Future research into novel, more efficient antioxidant systems. | googleapis.commdpi.com |
| pH Control | Adjusting the pH of the coating suspension to disfavor formylation. | Current approach; Requires balancing against other pH-dependent degradation reactions. | mdpi.comresearchgate.net |
| Stable Excipients | Using alternative film-formers and plasticizers less prone to degradation. | Research Gap; Development of new, stable, and functional excipients is needed. | |
| Advanced Formulation | Utilizing technologies like microencapsulation or nanoparticle systems to protect the API. | Future Direction; Potential to physically isolate the API from reactive species. | mdpi.com |
Standardization of Impurity Control Strategies in Pharmaceutical Development
The control of impurities is a fundamental aspect of pharmaceutical development, governed by international regulatory guidelines. fda.govzamann-pharma.comeuropa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent frameworks for the identification, qualification, and control of impurities. fda.goveuropa.eueuropa.eu These frameworks mandate that pharmaceutical companies conduct thorough risk assessments to identify potential sources of impurities and implement robust control strategies throughout the product lifecycle. zamann-pharma.comeuropa.eu
A significant research gap exists in the lack of standardized control strategies specifically for N-formyl impurities across the pharmaceutical industry. While general guidance exists, the specific challenges posed by excipient-derived reactive impurities like formic acid warrant a more tailored approach. The development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), is crucial for the accurate detection and quantification of this compound at trace levels. nih.govdaicelpharmastandards.comdergipark.org.tr
Future efforts should be focused on establishing a harmonized, lifecycle-management approach to controlling this compound and similar impurities. This would involve:
Standardized Risk Assessment Protocols: Developing industry-wide best practices for prospectively identifying the risk of N-formylation based on formulation composition and storage conditions.
Harmonization of Specification Limits: Working towards a consensus on acceptable intake levels and corresponding specification limits for this compound, based on toxicological data and risk-benefit analysis.
Excipient Quality Control: Implementing stricter controls on the quality of raw materials, particularly excipients like PEG. This includes advocating for specifications that limit the content of residual catalysts, peroxides, and low molecular weight aldehydes and acids that can initiate degradation. mdpi.com
Predictive Stability Modeling: Encouraging the use and refinement of kinetic models to predict impurity formation over a product's shelf-life, allowing for more robust formulation and process design. mdpi.comresearchgate.net
By addressing these research gaps, the pharmaceutical industry can enhance the fundamental understanding of this compound formation and implement more effective, standardized strategies to ensure the quality and safety of Saxagliptin-containing medicines.
Q & A
Q. What is the molecular mechanism of DPP-4 inhibition by saxagliptin, and how does it differ from covalent irreversible inhibitors?
Saxagliptin forms a reversible covalent complex with DPP-4 through nucleophilic attack by the catalytic serine residue (S630) on the inhibitor’s nitrile group. This interaction is facilitated by the His740-Asp708 dyad, which stabilizes the transition state. Mutational studies (S630A, H740Q) confirm the necessity of these residues for binding, as their absence reduces affinity by >1,000-fold. Structural and NMR analyses reveal short, strong hydrogen bonds (SSHB) involving His740, critical for enzyme-inhibitor stabilization .
Q. How does saxagliptin improve glycemic control when added to metformin in type 2 diabetes (T2D) patients?
In randomized trials, saxagliptin (2.5–10 mg/day) added to metformin reduced HbA1c by −0.59% to −0.69% versus placebo (+0.13%) over 24 weeks. Efficacy was assessed via ANCOVA models with last observation carried forward (LOCF) methodology, focusing on HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG) AUC. β-cell function (HOMA-2B) and postprandial insulin/C-peptide responses improved significantly, with no increased hypoglycemia risk .
Q. What are the recommended dosing adjustments for saxagliptin in patients with renal impairment?
Saxagliptin and its active metabolite (BMS-510849) are renally cleared. In moderate/severe renal impairment (eGFR 45–60 mL/min/1.73 m²), a 2.5 mg/day dose is recommended. Pooled data from nine trials showed comparable efficacy (HbA1c reduction: −0.71% vs. placebo) and safety in this population, with no excess adverse events (AEs) .
Q. What is the cardiovascular (CV) safety profile of saxagliptin in high-risk T2D patients?
The SAVOR-TIMI 53 trial (N=16,492) found saxagliptin noninferior to placebo for major adverse CV events (MACE: HR 1.00, 95% CI 0.89–1.12) over 2.1 years. However, hospitalization for heart failure (HHF) risk increased (3.5% vs. 2.8%; HR 1.27, P=0.007). CV death, MI, and stroke rates were neutral .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on saxagliptin’s association with heart failure risk?
While SAVOR-TIMI 53 reported elevated HHF risk, observational studies (e.g., Toh et al., 2016) found no increased HHF risk with saxagliptin versus sulfonylureas or insulin (HR 0.91, 95% CI 0.85–0.97). Methodological differences—randomized trial vs. real-world cohorts, follow-up duration (<1 year in observational studies), and baseline CV risk heterogeneity—may explain discrepancies. Researchers should stratify by baseline heart failure history and adjust for renal function .
Q. Does saxagliptin exert renoprotective effects independent of glycemic control?
In SAVOR-TIMI 53, saxagliptin reduced albuminuria progression: normoalbuminuria → microalbuminuria transition decreased by 21% (P=0.021), with a −19.3 mg/g ACR reduction in eGFR >50 mL/min patients (P=0.033). This effect was independent of HbA1c changes (r=0.041–0.052), suggesting direct renal mechanisms, possibly via GLP-1-mediated anti-inflammatory pathways .
Q. What statistical methodologies are optimal for analyzing saxagliptin’s long-term efficacy in extension studies?
Long-term extensions (e.g., 4-year follow-up) use mixed-effects models for repeated measures (MMRM) to handle missing data. For example, saxagliptin + metformin sustained HbA1c reductions (−0.4% vs. baseline) at 154 weeks, with 19–24% achieving HbA1c <7%. Survival analyses (Kaplan-Meier) and Cox proportional hazards models are critical for time-to-event endpoints (e.g., MACE) .
Q. How does CYP3A4 induction/inhibition affect saxagliptin pharmacokinetics (PK)?
Strong CYP3A4 inhibitors (e.g., ketoconazole) increase saxagliptin exposure by 145%. Conversely, inducers like rifampicin reduce AUC by 53%. PK studies use ANOVA on log-transformed Cₘₐₓ/AUC data, with geometric mean ratios (90% CI) to assess equivalence. Dose adjustments (2.5 mg with inhibitors) are recommended .
Q. What is the rationale for dual add-on therapy with saxagliptin and SGLT2 inhibitors in poorly controlled T2D?
In a randomized trial, saxagliptin + dapagliflozin + metformin reduced HbA1c by −1.5% versus single add-ons (−0.9% saxagliptin; −1.2% dapagliflozin; P<0.0001). Synergy arises from complementary mechanisms: DPP-4 inhibition enhances incretin signaling, while SGLT2 inhibition promotes urinary glucose excretion. Efficacy was assessed via ANCOVA with baseline HbA1c as a covariate .
Q. How do trial designs address confounding in saxagliptin’s CVOTs (cardiovascular outcomes trials)?
SAVOR-TIMI 53 used stratified randomization by CV risk factors and permitted background therapy adjustments, mimicking real-world conditions. Primary endpoints (MACE) were adjudicated by blinded clinical endpoint committees. Sensitivity analyses (e.g., on-treatment vs. intention-to-treat) and interaction tests for subgroups (e.g., renal function) ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
